4H-Furo[3,2-B]indole-2-carbaldehyde
Description
Properties
IUPAC Name |
4H-furo[3,2-b]indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-6-7-5-10-11(14-7)8-3-1-2-4-9(8)12-10/h1-6,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSGBRXHBUYIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495169 | |
| Record name | 4H-Furo[3,2-b]indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61082-83-5 | |
| Record name | 4H-Furo[3,2-b]indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50495169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-B]indole-2-carbaldehyde typically involves the construction of the indole ring followed by the introduction of the furan moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a suitable indole derivative with a furan-containing aldehyde under acidic conditions can yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 4H-Furo[3,2-B]indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed:
Oxidation: 4H-Furo[3,2-B]indole-2-carboxylic acid.
Reduction: 4H-Furo[3,2-B]indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4H-Furo[3,2-B]indole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H-Furo[3,2-B]indole-2-carbaldehyde largely depends on its interaction with biological targets. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Insights
Structural Complexity :
- This compound contains a fused furan ring, enhancing aromatic conjugation and rigidity compared to simple indole carboxaldehydes (e.g., indole-3-carboxaldehyde). This rigidity influences its photophysical properties and binding affinity in biological systems .
- The aldehyde group in 4H-furoindole derivatives is more electrophilic due to electron-withdrawing effects from the fused furan, facilitating nucleophilic additions (e.g., oxime formation) .
Synthetic Accessibility :
- Indole-3- and 4-carboxaldehydes are synthesized via direct formylation, achieving >98% purity with straightforward protocols .
- This compound requires multistep synthesis, including palladium-catalyzed cross-coupling and gold-catalyzed cycloadditions , often yielding 73–94% under optimized conditions .
Biological Activity :
- 4H-Furoindole derivatives exhibit anticancer activity (e.g., inhibition of tumor cell proliferation) and antiplatelet effects , attributed to their planar aromatic structure .
- 5-Fluoroindole-2-carboxamides show higher specificity as kinase inhibitors due to fluorine’s electronegativity enhancing hydrogen bonding .
Physicochemical Properties :
- The oxime derivative of 4H-furoindole-2-carbaldehyde has a higher logP (2.6) compared to indole-3-carboxaldehyde (logP ~1.5), indicating improved lipophilicity for membrane permeability .
- Indole-4-carboxaldehyde’s lower molecular weight (145.16 g/mol) makes it more suitable for small-molecule drug design than bulkier furoindole derivatives .
Table 2: Reactivity Comparison
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4H-Furo[3,2-B]indole-2-carbaldehyde, and how do reaction conditions influence yield and selectivity?
- Methodological Answer : The compound is typically synthesized via cyclization of substituted indole precursors. For example, Cu(I) catalysts with macrocyclic pyridine-containing ligands (PcL) enable efficient cascade reactions with diazoacetates, yielding 2-alkenylidene-3-oxoindolines . Reaction conditions such as solvent polarity, temperature, and ligand choice critically impact regioselectivity. Electron-withdrawing groups (EWGs) on the indole ring enhance electrophilic reactivity, while bulky ligands reduce side reactions .
- Key Data : Yields range from 65% to 92% under optimized Cu(I)/PcL conditions, with tolerance for diverse substituents (e.g., methoxy, nitro, halides) .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize the structure and purity of 4H-Furo[uro[3,2-B]indole-2-carbaldehyde?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the aldehyde proton (~9.8–10.2 ppm) and furan ring protons (6.5–7.5 ppm) confirm regiochemistry .
- IR : Stretching frequencies at ~1680–1700 cm⁻¹ (C=O) and 2800–2900 cm⁻¹ (aldehyde C-H) validate functional groups .
- MS : High-resolution mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns, ensuring purity ≥95% .
Advanced Research Questions
Q. What challenges arise in the catalytic functionalization of this compound using transition metal catalysts, and how do ligand choices address selectivity issues?
- Methodological Answer :
- Gold vs. Copper Catalysts : Au(I) catalysts (e.g., JohnPhosAuSbF₆) activate allenes for C2-alkenylation but suffer from over-functionalization . In contrast, Cu(I)/PcL systems selectively promote cyclopropanation or [3+2] annulation via carbene transfer, avoiding competing pathways .
- Ligand Design : Macrocyclic pyridine ligands in Cu(I) systems stabilize reactive intermediates, enhancing turnover frequency (TOF) by 3–5× compared to monodentate ligands .
- Data Contradiction Analysis : Conflicting reports on Au(I) selectivity (e.g., 60% vs. 85% yield for similar substrates) may stem from solvent effects or trace impurities in catalyst preparation .
Q. How do substituents on the indole ring affect the reactivity of this compound in cascade reactions, and what computational methods predict these effects?
- Methodological Answer :
- Substituent Effects : EDGs (e.g., -OMe) increase nucleophilicity at C3, favoring Wittig reactions, while EWGs (e.g., -NO₂) direct electrophilic attacks to the furan oxygen .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity by analyzing frontier molecular orbitals (FMOs). For example, LUMO localization on the aldehyde group explains its preferential reactivity in Cannizzaro reactions .
- Case Study : 4-Nitro-substituted derivatives show 40% higher PET (photosynthetic electron transport) inhibition in Chlorella vulgaris than unsubstituted analogs due to enhanced electron-deficient character .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halides, trifluoromethyl) identifies key moieties for specific targets. For instance, 4-Cl and 4-I derivatives exhibit optimal PET inhibition (IC₅₀ = 12–15 µM) .
- Meta-Analysis : Cross-referencing toxicity data (e.g., EC₅₀ values for algal growth inhibition) with physicochemical properties (logP, PSA) reveals correlations between lipophilicity and ecotoxicological risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
